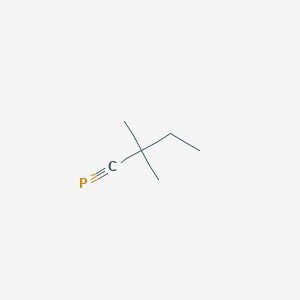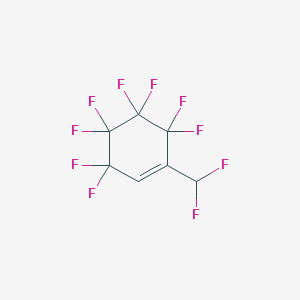
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of thiophene derivatives, which are characterized by a five-membered ring containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-, often involves large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
科学的研究の応用
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
類似化合物との比較
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar thiophene ring structure and have been studied for their anticancer activity.
N-(4-Pyridinyl)-2-thiophenecarboxamide: Another thiophene derivative with potential bioactive properties.
Uniqueness
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- stands out due to its unique combination of a thiophene ring and a pyrrolidinylthioxomethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
111752-90-0 |
|---|---|
分子式 |
C10H12N2OS2 |
分子量 |
240.3 g/mol |
IUPAC名 |
N-(pyrrolidine-1-carbothioyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12N2OS2/c13-9(8-4-3-7-15-8)11-10(14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,11,13,14) |
InChIキー |
FKCLCCXCHAJDAV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)

![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)

![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

